molecular formula C26H30N4O5 B2354640 7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892266-44-3

7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2354640
CAS No.: 892266-44-3
M. Wt: 478.549
InChI Key: CIEDGRWWCWXCMK-UHFFFAOYSA-N
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Description

7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione: is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Amyl Chain: The amyl chain can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

    Attachment of the Piperonylpiperazine Moiety: The piperonylpiperazine group can be attached through nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

    Formation of the Quinone Structure: The quinone structure can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinone structure can undergo further oxidation to form more oxidized derivatives.

    Reduction: The quinone can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: More oxidized quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its diverse biological activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The piperonylpiperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The quinone structure can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-amyl-7-(4-methoxypiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone: Similar structure but with a methoxy group instead of a piperonyl group.

    3-amyl-7-(4-chloropiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone: Similar structure but with a chloro group instead of a piperonyl group.

Uniqueness

  • The presence of the piperonylpiperazine moiety in 7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione may confer unique biological activities and enhance its ability to interact with specific molecular targets compared to its analogs.

Properties

IUPAC Name

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5/c1-2-3-4-9-30-25(32)20-7-6-19(15-21(20)27-26(30)33)24(31)29-12-10-28(11-13-29)16-18-5-8-22-23(14-18)35-17-34-22/h5-8,14-15H,2-4,9-13,16-17H2,1H3,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEDGRWWCWXCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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